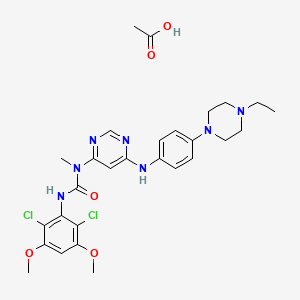
Infigratinib acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Infigratinib acetate is a small molecule kinase inhibitor that targets fibroblast growth factor receptors (FGFRs). It is primarily used in the treatment of cholangiocarcinoma, a type of bile duct cancer, and is being investigated for other FGFR-driven conditions such as urothelial carcinoma and achondroplasia . The compound is known for its ability to inhibit FGFR1, FGFR2, and FGFR3, which play crucial roles in cell proliferation, differentiation, and angiogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Infigratinib acetate is synthesized through a multi-step process involving various chemical reactions. The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH controls .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the production process and verify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Infigratinib acetate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various metabolites and degradation products. These products are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to understand the metabolic pathways and potential toxicities .
Wissenschaftliche Forschungsanwendungen
Infigratinib acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study kinase inhibition and receptor-ligand interactions.
Biology: Investigated for its effects on cell signaling pathways and its role in cell proliferation and differentiation.
Medicine: Primarily used in the treatment of cholangiocarcinoma and being explored for other cancers and genetic disorders.
Industry: Used in the development of targeted therapies and personalized medicine
Wirkmechanismus
Infigratinib acetate exerts its effects by inhibiting the activity of FGFRs. It binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of tumor growth and proliferation. The molecular targets include FGFR1, FGFR2, and FGFR3, which are involved in various cellular processes such as angiogenesis and cell differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pemigatinib: Another FGFR inhibitor used for similar indications.
Erdafitinib: An FGFR inhibitor used in the treatment of urothelial carcinoma.
Futibatinib: An FGFR inhibitor with a unique ability to resensitize resistant cancer cells.
Uniqueness
Infigratinib acetate is unique due to its high specificity for FGFR1, FGFR2, and FGFR3, and its effectiveness in treating cholangiocarcinoma. Its ability to target multiple FGFRs makes it a versatile compound in cancer therapy .
Eigenschaften
CAS-Nummer |
1310746-17-8 |
|---|---|
Molekularformel |
C28H35Cl2N7O5 |
Molekulargewicht |
620.5 g/mol |
IUPAC-Name |
acetic acid;3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea |
InChI |
InChI=1S/C26H31Cl2N7O3.C2H4O2/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-2(3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);1H3,(H,3,4) |
InChI-Schlüssel |
XHCQHOGMMJKLRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


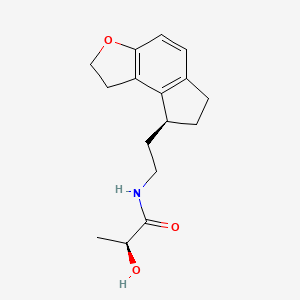
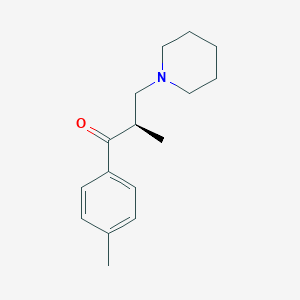
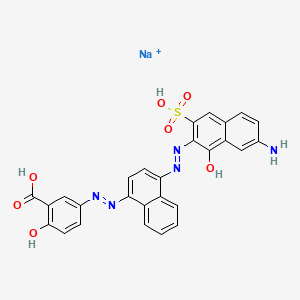
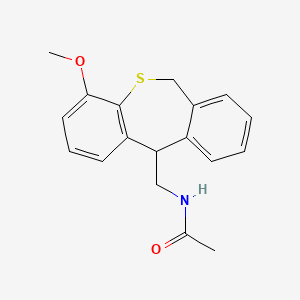
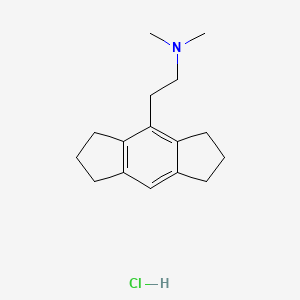
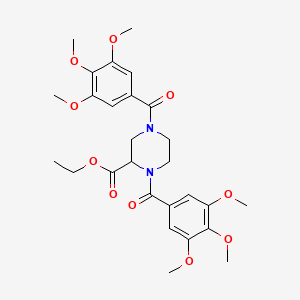
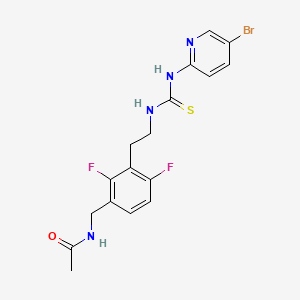
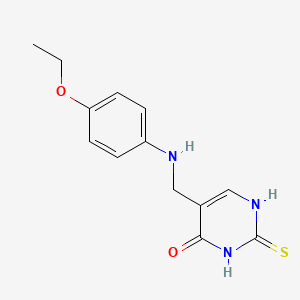
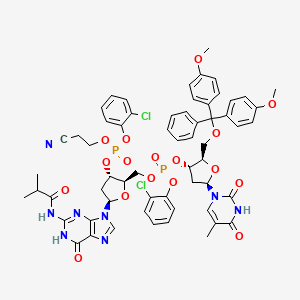
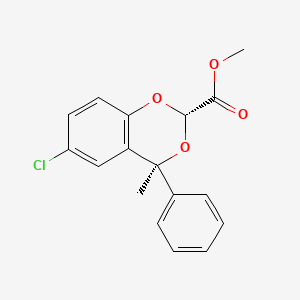
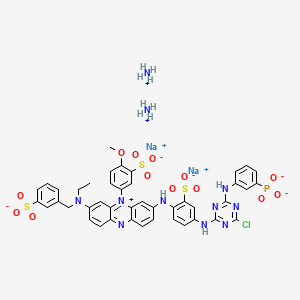
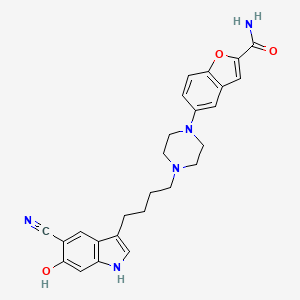
![N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B12762750.png)

